molecular formula C7H7N5O B8639425 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one

Cat. No.: B8639425
M. Wt: 177.16 g/mol
InChI Key: VWVNPWMYGKMFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloropyrimidine-4-ol in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole-4-carbonitrile
  • 2-(1H-pyrazol-1-yl)pyrimidine-4-ol
  • 5-amino-3-methyl-1H-pyrazole

Uniqueness

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one is unique due to the presence of both pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

5-amino-2-pyrazol-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5O/c8-5-4-9-7(11-6(5)13)12-3-1-2-10-12/h1-4H,8H2,(H,9,11,13)

InChI Key

VWVNPWMYGKMFNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C(=O)N2)N

Origin of Product

United States

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